molecular formula C9H15NO B13203626 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one

Cat. No.: B13203626
M. Wt: 153.22 g/mol
InChI Key: FAHSIZGDEZPEGI-UHFFFAOYSA-N
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Description

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of cycloheptene, featuring an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one typically involves the reaction of cycloheptene with an appropriate amine and a ketone precursor. One common method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including amination and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the cycloheptene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-amino-1-(cyclohepten-1-yl)ethanone

InChI

InChI=1S/C9H15NO/c10-7-9(11)8-5-3-1-2-4-6-8/h5H,1-4,6-7,10H2

InChI Key

FAHSIZGDEZPEGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C(=O)CN

Origin of Product

United States

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